![molecular formula C18H29ClN2O B5039211 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine](/img/structure/B5039211.png)
1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine, also known as VUF-6002, is a compound that belongs to the class of piperazine derivatives. It is a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. The compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine involves its selective antagonistic activity against the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. By selectively blocking the activity of this receptor, 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine can modulate dopamine neurotransmission and potentially alleviate the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine are primarily related to its selective antagonistic activity against the dopamine D4 receptor. By blocking the activity of this receptor, the compound can modulate dopamine neurotransmission and potentially alleviate the symptoms of various neurological and psychiatric disorders. Additionally, 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine has been shown to have low affinity for other dopamine receptors, which reduces the risk of unwanted side effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine in lab experiments include its high yield and purity synthesis method, its selective antagonistic activity against the dopamine D4 receptor, and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The limitations of using 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects, as well as the need for more potent and selective compounds with fewer off-target effects.
Future Directions
There are several future directions for the scientific research on 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine. These include:
1. Further studies to fully understand the mechanism of action of 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine and its potential side effects.
2. Development of more potent and selective compounds with fewer off-target effects.
3. Exploration of the potential therapeutic applications of 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine in the treatment of various neurological and psychiatric disorders.
4. Investigation of the potential use of 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine as a tool to study the role of the dopamine D4 receptor in dopamine neurotransmission and related disorders.
5. Development of new drug delivery systems for 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine to improve its pharmacokinetic properties and therapeutic efficacy.
In conclusion, 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine is a compound that has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The compound has selective antagonistic activity against the dopamine D4 receptor, which makes it a promising candidate for the treatment of conditions such as schizophrenia, bipolar disorder, and ADHD. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more potent and selective compounds with fewer off-target effects.
Synthesis Methods
The synthesis of 1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine involves the reaction between 1-(2-chloro-4-methylphenoxy)hexan-2-amine and 4-methylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, which results in the formation of the target compound in high yield and purity.
Scientific Research Applications
1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The compound has been shown to have selective antagonistic activity against the dopamine D4 receptor, which makes it a promising candidate for the treatment of conditions such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O/c1-16-7-8-18(17(19)15-16)22-14-6-4-3-5-9-21-12-10-20(2)11-13-21/h7-8,15H,3-6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOWFBVZVJSVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCN2CCN(CC2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2-Chloro-4-methylphenoxy)hexyl]-4-methylpiperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.